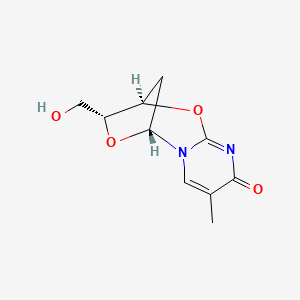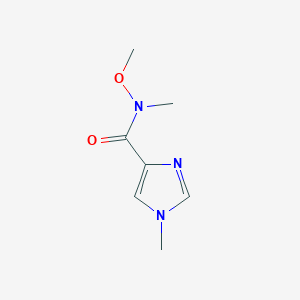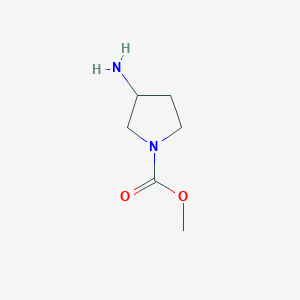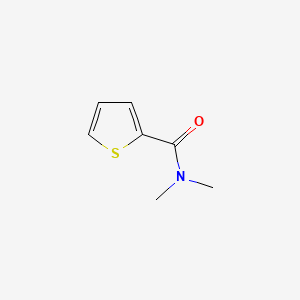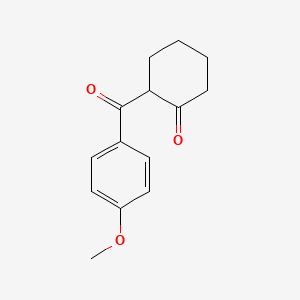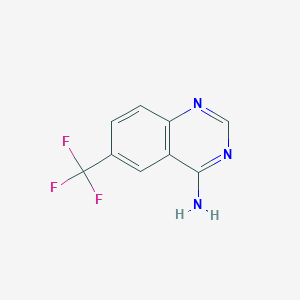
Boc-Ser(Tos)-OMe
Vue d'ensemble
Description
Boc-Ser(Tos)-OMe is a complex organic compound that finds applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a toluene-4-sulfonyl (tosyl) group, and a propionic acid methyl ester moiety. These functional groups contribute to its reactivity and utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Tos)-OMe typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Tosylate: The hydroxyl group is converted to a tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Substitution Reactions: The tosylate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the tosylate.
Deprotection: Free amine derivatives.
Hydrolysis: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Boc-Ser(Tos)-OMe is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the modification of biomolecules for studying protein-protein interactions.
Medicine: Potential use in drug development and delivery systems.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-Ser(Tos)-OMe involves its reactivity towards nucleophiles and acids. The Boc group provides protection to the amino group during synthetic transformations, while the tosylate group acts as a good leaving group in substitution reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can further participate in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid ethyl ester
- 2-Tert-butoxycarbonylamino-3-(toluene-4-sulfonyloxy)-propionic acid isopropyl ester
Uniqueness
The uniqueness of Boc-Ser(Tos)-OMe lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry, particularly in the synthesis of peptides and other biologically active molecules.
Propriétés
Formule moléculaire |
C16H23NO7S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
methyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19) |
Clé InChI |
VVBLIPVUGGNLGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
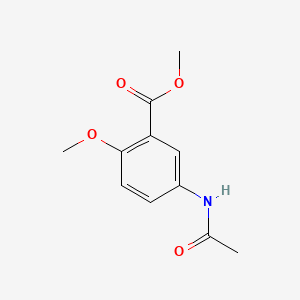
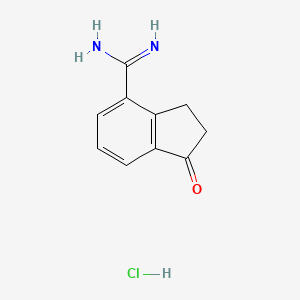
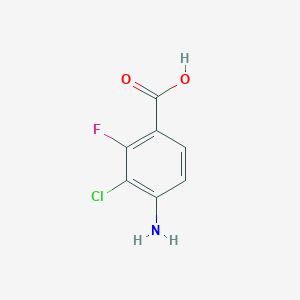
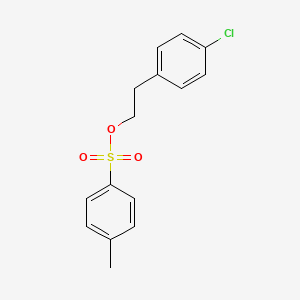
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)
![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)
